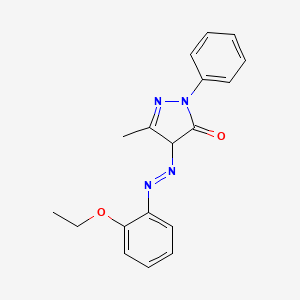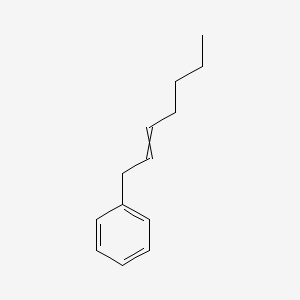
Hept-2-enylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hept-2-enylbenzene is an organic compound with the molecular formula C13H18. It consists of a heptene chain attached to a benzene ring. This compound is part of the alkylbenzene family, which is known for its diverse applications in various fields, including chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hept-2-enylbenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with hept-2-ene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of hept-2-yne followed by the alkylation of benzene. This method ensures high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Hept-2-enylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form benzoic acid derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and sulfonation, can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), acidic conditions.
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C).
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Hept-2-ylbenzene.
Substitution: Nitro and sulfonic acid derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Hept-2-enylbenzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of hept-2-enylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The benzene ring’s electron-rich nature makes it susceptible to attack by electrophiles, leading to the formation of substituted products. These reactions are facilitated by the presence of catalysts and specific reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hept-2-ene: A similar compound with a heptene chain but without the benzene ring.
Benzene: The simplest aromatic hydrocarbon, serving as a core structure in hept-2-enylbenzene.
Toluene: An alkylbenzene with a methyl group instead of a heptene chain.
Uniqueness
This compound’s uniqueness lies in its combination of an alkene chain with an aromatic ring, providing distinct chemical properties and reactivity compared to its simpler counterparts. This structural feature allows it to participate in a broader range of chemical reactions and applications .
Eigenschaften
Molekularformel |
C13H18 |
|---|---|
Molekulargewicht |
174.28 g/mol |
IUPAC-Name |
hept-2-enylbenzene |
InChI |
InChI=1S/C13H18/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h5-9,11-12H,2-4,10H2,1H3 |
InChI-Schlüssel |
ZXOFDLMHPUQRCE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=CCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


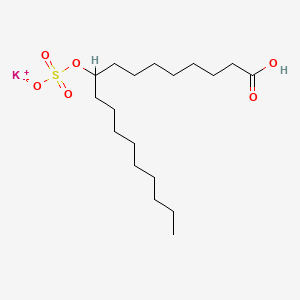
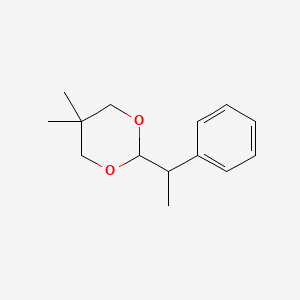
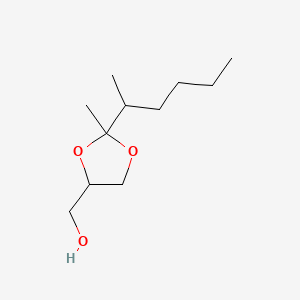
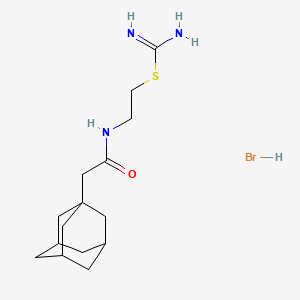
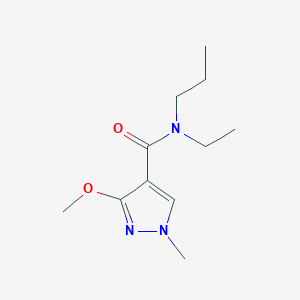
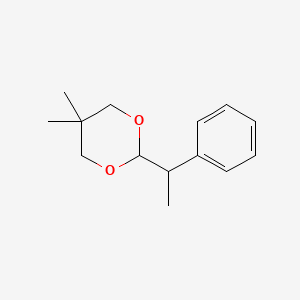
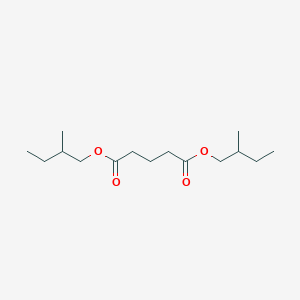
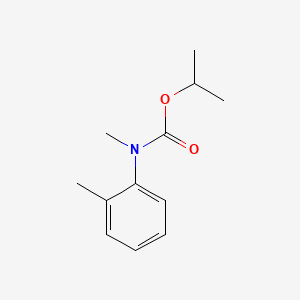
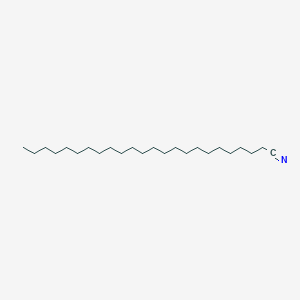
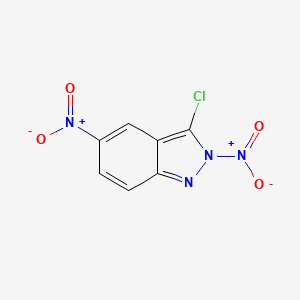
![sodium;3-[(2Z)-2-[(2E,4E)-5-[5-[[(2-iodoacetyl)amino]methyl]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]propane-1-sulfonate](/img/structure/B13783234.png)
![4-[2-amino-3-(4-carboxyphenyl)-5-propan-2-ylphenyl]benzoic acid](/img/structure/B13783242.png)

